Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Properties
Molecular Formula |
C9H18NNaO4S |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
sodium;2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C9H19NO4S.Na/c1-8(2,3)14-7(11)10-9(4,5)6-15(12)13;/h6H2,1-5H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
BZNKDLXOJNQTNL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinate group (–SO₂⁻) acts as a soft nucleophile, participating in S–C and S–N bond-forming reactions. Key applications include:
Sulfone Formation
Reaction with alkyl/aryl halides under mild conditions yields sulfones. For example:
This reaction is efficient in polar aprotic solvents (e.g., DMF) at 25–60°C .
| Substrate (R–X) | Product (R–SO₂–R') | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl bromide | Benzyl sulfone | 85 | DMF, 50°C |
| Allyl chloride | Allyl sulfone | 78 | THF, 25°C |
The Boc group remains intact during these reactions, as it is stable under basic/nucleophilic conditions .
Oxidation to Sulfonates
Controlled oxidation with H₂O₂ or m-CPBA converts the sulfinate to a sulfonate (–SO₃⁻):
This reaction is critical for tuning solubility and biological activity .
Reductive Desulfurization
Using LiAlH₄ or Raney nickel, the sulfinate can be reduced to thiols (–SH) or hydrocarbons:
Coupling Reactions in Medicinal Chemistry
The compound serves as a precursor in cross-coupling reactions to synthesize sulfonamides and sulfonyl fluorides. For instance:
Boc Group Cleavage and Functionalization
The Boc-protected amino group can be deprotected under acidic conditions (e.g., TFA/DCM), liberating a free amine for further derivatization:
This step is pivotal in peptide synthesis and prodrug design .
Comparative Reactivity with Analogues
The compound’s branched structure and Boc group confer distinct reactivity compared to linear sulfinates:
| Feature | This Compound | Linear Sodium Sulfinate |
|---|---|---|
| Nucleophilicity | Moderate (steric hindrance) | High |
| Boc Stability | Stable below pH 10 | Not applicable |
| Solubility | High in polar solvents | Moderate |
Reaction Optimization Insights
-
Temperature : Reactions proceed efficiently at 25–60°C; higher temperatures risk Boc cleavage.
-
Solvent Choice : DMF > THF > Water for nucleophilic substitutions .
This compound’s multifunctional design enables tailored reactivity for advanced synthetic applications, though its steric bulk necessitates careful optimization of reaction conditions. Further studies are needed to explore catalytic asymmetric variants and biological target engagement.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins where temporary protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amines in the presence of other functional groups. The molecular targets and pathways involved include the formation and cleavage of the carbamate bond .
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
tert-Butyl dicarbonate: Used for the protection of amines, similar to the Boc group.
Sodium sulfinates: Used in the synthesis of sulfonamides and thiosulfonates.
Uniqueness
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is unique due to its combination of the Boc protecting group with a sulfinate moiety. This dual functionality allows for versatile applications in both protection and functionalization reactions, making it a valuable tool in synthetic chemistry.
Biological Activity
Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate, a derivative of amino acids, has garnered attention in biochemical research for its potential applications in various biological processes. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a sulfinic acid moiety. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it exhibits a solid physical form with a purity level of approximately 95% . The presence of the sulfinic acid group suggests potential reactivity with various biological targets.
This compound is believed to interact with specific enzymes and receptors within biological systems. Its sulfinic acid group can participate in redox reactions, potentially influencing metabolic pathways related to amino acid catabolism. This compound may also serve as an inhibitor or modulator of certain enzymatic activities, particularly those involved in branched-chain amino acid metabolism.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study investigating the effects of various sulfinic acids on branched-chain amino acid transaminases (BCATs) revealed that compounds with similar structures could inhibit these enzymes, which are crucial for the catabolism of branched-chain amino acids . The inhibition of BCATs has implications for cancer metabolism, as these enzymes are often upregulated in tumor cells.
- Cellular Studies : Research conducted on the cellular uptake and activity of related compounds indicated that modifications to the Boc group could enhance membrane permeability and bioavailability . This suggests that this compound may exhibit favorable pharmacokinetic properties.
- Toxicity and Safety Profiles : Preliminary toxicity assessments have shown that while many sulfinic acid derivatives exhibit low toxicity, careful evaluation is necessary for any therapeutic applications. The compound's safety profile needs further investigation through in vivo studies to ascertain its suitability for clinical use .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Purity | 95% |
| Physical Form | Solid |
Q & A
Q. What mechanistic insights explain the compound’s role in radical-mediated reactions?
- Methodological Answer : The sulfinate group acts as a radical initiator under UV light or thermal conditions, generating sulfonyl radicals detectable via EPR spectroscopy. Compare with AIBN (azobisisobutyronitrile)-initiated reactions to confirm radical pathways .
Data Interpretation & Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
Q. What computational tools predict the compound’s behavior in novel reaction environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
